1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Description

Structural Characterization and Nomenclature

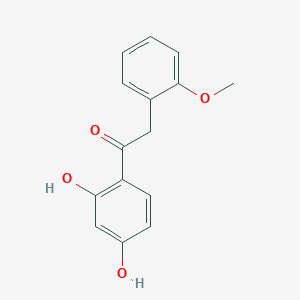

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 grams per mole. The compound is registered under the Chemical Abstracts Service registry number 92549-46-7, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the substitution pattern and functional groups present in the molecule.

The molecular structure consists of an ethanone backbone connecting two aromatic rings with distinct substitution patterns. The first aromatic ring contains hydroxyl groups at the 2 and 4 positions, while the second aromatic ring features a methoxy group at the 2 position. The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System code: COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O. The International Chemical Identifier string provides additional structural detail: InChI=1S/C15H14O4/c1-19-15-5-3-2-4-10(15)8-13(17)12-7-6-11(16)9-14(12)18/h2-7,9,16,18H,8H2,1H3.

The compound possesses several alternative names and synonyms documented in chemical databases. These include 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethan-1-one, Ethanone 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl), and various database-specific identifiers such as DTXSID50352566 and MFCD00205538. The International Chemical Identifier Key MNDXXAUUVUMRBM-UHFFFAOYSA-N serves as a unique digital fingerprint for this molecular structure.

Historical Context and Discovery

The compound this compound was first documented in chemical databases in 2005, with the initial structure creation date recorded as July 8, 2005. The most recent modification to the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and data refinement. While specific discovery circumstances are not extensively documented in the available literature, the compound represents part of a broader class of dihydrochalcone derivatives that have attracted attention for their diverse chemical and biological properties.

The development of knowledge about this compound appears to be closely tied to advances in structural characterization techniques and computational chemistry methods. The availability of multiple conformational studies and three-dimensional molecular models suggests that detailed structural analysis has been facilitated by modern computational tools and spectroscopic methods. The compound's presence in multiple chemical databases and research repositories indicates its recognition as a compound of scientific interest, though specific historical milestones in its discovery and characterization remain to be fully documented.

Chemical Classification and Relationship to Similar Compounds

This compound belongs to the broad chemical family of dihydrochalcones, which are characterized by their 1,3-diarylpropan-1-one backbone structure. Dihydrochalcones represent the reduced derivatives of chalcones, formed through the hydrogenation of the alpha-beta unsaturated carbonyl system present in the parent chalcone structures. The compound can be more specifically classified as a deoxybenzoin, which is a subclass of dihydrochalcones characterized by the presence of a ketone functional group linking two aromatic rings.

The structural relationship to other members of the dihydrochalcone family is evident through comparison with related compounds. The parent deoxybenzoin structure, with the molecular formula C₁₄H₁₂O, provides the basic framework that is modified through hydroxyl and methoxy substitutions in the target compound. Natural dihydrochalcones such as phloretin, naringin dihydrochalcone, and neohesperidin dihydrochalcone share similar structural features but differ in their specific substitution patterns and glycosidic attachments.

The compound exhibits structural similarities to other methoxylated dihydrochalcones, including isomeric forms such as 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone, which differs only in the position of the methoxy substituent. These positional isomers demonstrate the importance of substitution patterns in determining the unique properties of individual dihydrochalcone derivatives. Research has shown that structural modifications within the dihydrochalcone framework can significantly influence biological activities, with studies indicating that compounds with 2',5'-dihydroxy substitution patterns exhibit potent anti-inflammatory effects.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect its molecular structure and functional group composition. The compound exhibits a molecular weight of 258.27 grams per mole, with a monoisotopic mass of 258.089209 daltons, providing precise mass specifications for analytical applications. The topological polar surface area has been calculated as 66.8 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics.

The octanol-water partition coefficient, expressed as LogP, has been estimated at 3, suggesting moderate lipophilicity that may facilitate cellular uptake while maintaining some aqueous solubility. This intermediate lipophilicity is characteristic of compounds that can effectively cross biological membranes while retaining sufficient water solubility for biological activity. The compound's polarity characteristics are influenced by the presence of two phenolic hydroxyl groups and one methoxy group, which contribute to hydrogen bonding capabilities and overall molecular interactions.

Structural analysis reveals that the compound exists in multiple conformational states, with computational models providing insights into preferred molecular geometries. The three-dimensional structure shows the spatial arrangement of functional groups, which influences intermolecular interactions and chemical reactivity. The presence of aromatic rings provides stability through resonance effects, while the carbonyl group serves as both a hydrogen bond acceptor and a site for potential chemical modifications.

The compound's chemical stability and reactivity are influenced by the electron-donating properties of the hydroxyl and methoxy substituents, which can affect the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic rings. The ortho-dihydroxy substitution pattern on one aromatic ring creates the possibility for intramolecular hydrogen bonding, which may influence conformational preferences and chemical behavior. These structural features contribute to the compound's potential for participating in various chemical reactions and biological interactions, making it a subject of continued research interest in medicinal chemistry and materials science applications.

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-15-5-3-2-4-10(15)8-13(17)12-7-6-11(16)9-14(12)18/h2-7,9,16,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDXXAUUVUMRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352566 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92549-46-7 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One of the primary methods for synthesizing 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone involves Friedel-Crafts acylation using hydrogen fluoride as a catalyst and solvent. This method is described in patent literature and is notable for its high yield and purity of the product.

Procedure Details

- Reactants: o-methoxyphenylacetic acid and resorcinol (1,3-dihydroxybenzene).

- Catalyst/Solvent: Liquid hydrogen fluoride (HF).

- Conditions: The reaction is typically carried out in an autoclave at low temperature (around −10 °C initially), then stirred at 20 °C for approximately 12 hours.

- Workup: After completion, HF is removed by distillation at about 40 °C. The precipitated product is washed with water and dried.

Advantages

- High yield and purity of the ketone product.

- HF can be easily removed and recycled due to its low boiling point (20 °C).

- HF is inexpensive and industrially available in large quantities.

- The method allows for various substitutions on the aromatic rings, providing versatility.

Example Data (Adapted from Patent JP2010519231A)

| Component | Amount (g) | Conditions |

|---|---|---|

| 4-Methoxyphenylacetic acid | 83.9 | −10 °C initial charge |

| Resorcinol | 55 | Stir at 20 °C for 12 hours |

| Hydrogen fluoride (HF) | 450 | Distill off at 40 °C |

This method yields 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone with high purity and is scalable for industrial production.

Reaction of o-Methoxyphenylacetic Acid with Resorcinol

This approach is closely related to the Friedel-Crafts acylation but emphasizes the direct reaction of o-methoxyphenylacetic acid with resorcinol under acidic conditions to form the target ketone.

- The reaction proceeds via electrophilic aromatic substitution facilitated by the acyl group of the phenylacetic acid.

- The process conditions and purification steps are similar to those described above.

- This method is widely used in laboratory and industrial settings for the preparation of the compound.

Multi-Step Synthesis via Aldehyde Intermediates and Oxidation

In some research contexts, related ketones are synthesized through multi-step sequences involving:

- Formation of aldehyde intermediates.

- Addition of aryl Grignard reagents to aldehydes to form secondary alcohols.

- Oxidation of alcohols to ketones using reagents such as Dess-Martin periodinane.

- Demethylation steps to introduce hydroxy groups.

This approach, while more complex, allows for structural diversification and fine-tuning of substituents on the aromatic rings.

Yields and Purity

- Intermediate ketones are obtained in moderate to excellent yields (52-100%).

- Final deprotected products often have lower yields due to purification challenges.

- Purity is generally high (>90% for intermediates, >95% for final products).

This method is more suited for research-scale synthesis and analog development rather than bulk production.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohols and related derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound has been investigated for its potential antioxidant and antimicrobial properties.

Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in the position and type of substituents on the aromatic rings. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Methoxy vs.

- Substituent Position : The 2-methoxy group in the target compound may sterically hinder interactions compared to 4-methoxy analogs .

- Halogenation : Chlorination (e.g., 5-Cl substitution) introduces electron-withdrawing effects, altering reactivity and bioactivity .

Antifungal Activity:

- Sertaconazole (a triazole derivative with dichlorophenyl and imidazole groups) exhibits potent antifungal activity against Candida albicans .

- Thiosemicarbazone analogs of 1-(2,4-difluorophenyl)-2-(1H-triazol-1-yl)ethanone show efficacy against Fusarium spp. .

Anti-inflammatory Activity:

Antitumor Activity:

Physicochemical Properties

Solubility and Stability :

Spectroscopic Data :

- UV-Vis spectra of hydroxyacetophenones typically show absorption maxima near 270–310 nm due to π→π* transitions in aromatic systems .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, also known as Ononetin, is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C₁₅H₁₄O₄

- Molecular Weight: 258.27 g/mol

- Appearance: White to light yellow crystalline powder

- Melting Point: 158.0 - 162.0 °C

- Solubility: Soluble in methanol

The compound features two aromatic rings: one with two hydroxyl groups and another with a methoxy group, which contribute to its unique biological activity .

Antioxidant Properties

One of the significant biological activities of Ononetin is its antioxidant capability. The presence of hydroxyl groups allows it to scavenge free radicals effectively, thereby preventing oxidative stress-related damage in cells. This property has been linked to potential protective effects against various diseases associated with oxidative damage .

Antimicrobial Activity

Research indicates that Ononetin exhibits antimicrobial properties. It may disrupt microbial cell membranes or inhibit essential enzymes critical for microbial survival. Studies have shown effectiveness against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

Modulation of TRPM3 Channels

Ononetin selectively blocks transient receptor potential melastatin 3 (TRPM3) channels, which are involved in pain signaling pathways. This inhibition can modulate calcium influx in cells, suggesting potential applications in analgesic treatments .

The mechanisms underlying the biological activities of Ononetin include:

- Antioxidant Activity: Hydroxyl groups scavenge free radicals.

- Antimicrobial Effects: Disruption of microbial membranes and inhibition of critical enzymes.

- TRPM3 Channel Inhibition: Modulation of calcium signaling pathways involved in pain perception.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ononetin, it can be compared with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(2,4-Dihydroxyphenyl)-2-phenylethanone | Similar backbone | Lacks the methoxy group |

| 1-(2-Hydroxyphenyl)-2-(2-methoxyphenyl)ethanone | Similar backbone | Has only one hydroxyl group |

| 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | Similar backbone | Different substitution pattern |

These comparisons highlight how variations in substituents can significantly affect biological activity and properties.

Study on Antioxidant Activity

In a recent study published in MDPI, Ononetin demonstrated significant antioxidant activity using the DPPH method, showing an inhibition percentage comparable to well-known antioxidants .

Antimicrobial Efficacy

Research conducted by Siddappa et al. (2014) evaluated various metal complexes of Ononetin derivatives against MRSA, revealing promising antimicrobial activity that could lead to new therapeutic agents .

Analgesic Potential

A study focusing on the analgesic effects of Ononetin revealed its potential to reduce pain responses in animal models through TRPM3 channel modulation. This suggests its application in developing new pain management therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dihydroxyacetophenone and 2-methoxybenzaldehyde under acidic or basic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent choice (ethanol or methanol), and catalyst selection (e.g., NaOH vs. HCl). Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) improves yield (>65%) and purity (>95%) .

- Data Validation : Monitor intermediates via TLC and confirm final structure using H/C NMR and FT-IR. Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) .

Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound, particularly the hydroxyl and methoxy group positions?

- Methodology :

- NMR : H NMR distinguishes hydroxyl protons (δ 12–14 ppm for phenolic -OH) and methoxy groups (singlet at δ ~3.8 ppm). C NMR identifies carbonyl carbons (δ ~190–200 ppm) and aromatic ring substitutions .

- FT-IR : Confirm hydroxyl groups via broad O-H stretches (~3200–3500 cm) and carbonyl absorption (~1650–1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHO; calc. 270.0892) and fragments (e.g., loss of -OCH or -OH groups) .

Q. How can researchers address batch-to-batch variability in impurity profiles during synthesis?

- Methodology :

- HPLC-PDA : Quantify impurities (e.g., residual aldehydes or unreacted acetophenone derivatives) using reverse-phase C18 columns (gradient: acetonitrile/water with 0.1% formic acid) .

- Process Control : Adjust washing steps (e.g., sodium bicarbonate solution for acid removal) and crystallization conditions (e.g., ethanol recrystallization) to limit impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone to <2% .

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound in cellular models?

- Methodology :

- ROS Scavenging Assays : Use DPPH or ABTS assays to quantify radical scavenging (IC values). Compare with controls like ascorbic acid .

- Cell-Based Studies : Treat human endothelial cells with HO-induced oxidative stress. Measure intracellular ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with compound concentration (10–100 μM) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) to assess impact on electron-donating capacity and redox potential .

Q. How can computational modeling predict the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2’s active site (PDB ID: 5KIR). Prioritize hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- QSAR Analysis : Develop regression models linking substituent electronic parameters (Hammett σ) to inhibitory activity. Validate with in vitro COX-2 inhibition assays .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Flow Chemistry : Optimize continuous flow reactors for Claisen-Schmidt condensation to enhance heat/mass transfer and reduce side reactions .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress and intermediate stability .

- Crystallization Engineering : Use polymorph screening (e.g., solvent-antisolvent systems) to isolate the thermodynamically stable form and avoid amorphous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.